2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide

Description

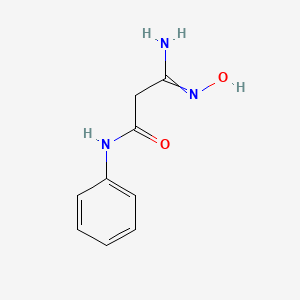

2-(N'-Hydroxycarbamimidoyl)-N-phenylacetamide is a hydroxamic acid derivative characterized by a phenylacetamide backbone modified with a hydroxycarbamimidoyl group (-C(=NH)N-OH) at the 2-position.

Properties

IUPAC Name |

3-amino-3-hydroxyimino-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQZAZLVSUZNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400842 | |

| Record name | Propanamide, 3-(hydroxyamino)-3-imino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61239-31-4 | |

| Record name | 3-(Hydroxyamino)-3-imino-N-phenylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61239-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3-(hydroxyamino)-3-imino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrile-to-Amide Transformation

A foundational step involves the conversion of a nitrile group to an amide. In the synthesis of 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, methoxyacetic acid was reacted with 2-nitro-5-thiophenyl aniline in the presence of thionyl chloride and a nonpolar solvent (e.g., cyclohexane). This chlorination reaction, conducted at 65–80°C for 5–8 hours, produced the acetamide core with >99.8% purity. While the target compound lacks a methoxy group, this method illustrates the utility of thionyl chloride in facilitating amide bond formation.

Stepwise Synthesis Routes

Route 1: Amidoxime Intermediate Pathway

-

Nitrile Precursor Synthesis :

Begin with N-phenylacetamide bearing a nitrile substituent at the ortho position. For instance, 2-cyano-N-phenylacetamide can be synthesized via acetylation of 2-aminobenzonitrile using trifluoroacetic anhydride. -

Amidoxime Formation :

React the nitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 8 hours). This step introduces the hydroxycarbamimidoyl group, yielding this compound.

Key Reaction Conditions :

Route 2: One-Pot Chlorination and Cyclization

Adapting methods from patent CN111978223B, a one-pot approach avoids intermediate isolation:

-

Combine N-phenylacetamide precursor (e.g., 2-nitro-N-phenylacetamide) with hydroxylamine hydrochloride in cyclohexane.

-

Add thionyl chloride dropwise at 65°C, followed by reflux (80°C, 8 hours).

-

Quench excess thionyl chloride with water, concentrate the organic layer, and crystallize using ethanol.

Advantages :

Optimization of Reaction Parameters

Solvent Selection

Nonpolar solvents like cyclohexane or toluene enhance reaction efficiency by stabilizing intermediates. In the synthesis of 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, cyclohexane improved yields to 93.5% by reducing side reactions. Polar aprotic solvents (e.g., DMF) are avoided due to potential hydrolysis of the hydroxycarbamimidoyl group.

Temperature and Catalysis

-

Chlorination : Optimal at 65–80°C; higher temperatures (>90°C) degrade the hydroxycarbamimidoyl group.

-

Catalysts : Triethylamine (1.2 equiv) neutralizes HCl byproducts, preventing protonation of the amidoxime intermediate.

Purification and Characterization

Crystallization Techniques

Post-reaction purification involves cooling the reaction mixture to 5–25°C and adding a poor solvent (e.g., ethanol). For this compound, this step achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

Reduction: The imino group can be reduced to form amine derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Composition:

- Molecular Formula: C₉H₁₁N₃O₂

- Molecular Weight: 193.20 g/mol

- CAS Number: 61239-31-4

The compound features a hydroxycarbamimidoyl group attached to a phenylacetamide backbone, allowing it to participate in diverse chemical reactions such as oxidation, reduction, and substitution. Its mechanism of action is primarily based on enzyme inhibition and biofilm disruption, which are crucial in its biological activity.

Scientific Research Applications

-

Chemistry:

- Building Block for Synthesis: 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide serves as a fundamental component in the synthesis of more complex molecules, particularly in peptidomimetic synthesis. It can be utilized to create novel compounds with potential therapeutic applications.

-

Biology:

- Biological Interactions: The compound interacts with various biological targets, making it useful for studying enzyme inhibition and other biochemical processes. Its derivatives have shown significant antimicrobial and antifungal properties.

-

Industry:

- Material Development: The compound can be explored for developing new materials and chemical processes, enhancing the efficiency of industrial applications.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial effects against resistant strains of fungi. A study demonstrated its efficacy against Candida albicans and Candida parapsilosis, with the following results:

| Activity Type | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Antifungal | 128 - 256 | 512 - 1024 | Up to 92 |

The compound's mechanisms include:

- Enzyme Inhibition: Targeting specific enzymes essential for microbial growth.

- Biofilm Disruption: Preventing the formation of biofilms critical for fungal infection pathogenesis.

- Nitric Oxide Release: Similar compounds have been shown to release nitric oxide (NO), contributing to antibacterial properties.

Case Studies

-

Antifungal Evaluation:

A study focused on the antifungal activity of this compound against clinical strains resistant to conventional treatments showed significant inhibition of both planktonic cells and biofilms, indicating its potential as an alternative antifungal agent. -

Antimicrobial Modifications:

Research on related compounds revealed modifications that enhanced antimicrobial activity while maintaining low toxicity levels in mammalian cells. These findings suggest that structural variations can lead to improved therapeutic profiles.

Mechanism of Action

The mechanism of action of propanamide, 3-(hydroxyamino)-3-imino-N-phenyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxyamino and imino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted N-Phenylacetamide Derivatives

Table 1: Structural and Molecular Comparison

Key Observations:

Hydroxyimino derivatives (e.g., 42366-35-8) are structurally simpler but lack the chelating capacity of hydroxycarbamimidoyl groups, limiting their utility in metal-dependent enzyme inhibition .

Structural Flexibility: Diarylamine derivatives like 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide () demonstrate the importance of extended aromatic systems in reverse transcriptase inhibition, a feature absent in the hydroxycarbamimidoyl analogs .

Pharmacologically Active Analogs

Table 2: Research Findings on Related Compounds

Insights:

- The hydroxycarbamimidoyl group in the target compound shares functional similarities with hydroxamic acids (e.g., N-phenyl-2-furohydroxamic acid), both capable of metal ion chelation.

Biological Activity

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C9H10N4O2

- Molecular Weight : 194.20 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxycarbamimidoyl group is believed to play a crucial role in modulating enzyme activity, particularly in inhibiting certain metabolic pathways in pathogenic organisms.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Candida albicans | 128 µg/mL | 256 µg/mL |

The compound showed a broad spectrum of activity, particularly against fluconazole-resistant strains of Candida albicans, with a MIC ranging from 128 to 256 µg/mL, indicating its potential as an antifungal agent .

Case Studies

-

Antifungal Activity :

A study evaluated the antifungal potential of the compound against clinical strains of Candida albicans and Candida parapsilosis. The results indicated that it inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87% . -

Antibacterial Action :

Another study focused on the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with MIC values comparable to those of standard antibiotics .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that this compound has low toxicity in mammalian cell lines, making it a promising candidate for further development.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Efficacy : Testing in animal models to evaluate therapeutic potential.

- Mechanistic Studies : Elucidating the precise mechanisms by which the compound exerts its effects on microbial cells.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The synthesis of carbamimidoyl derivatives typically involves multi-step reactions, including condensation, substitution, and cyclization. For example, coupling agents like EDCI or DCC are often used for amide bond formation between hydroxycarbamimidoyl intermediates and phenylacetamide precursors. Reaction conditions (e.g., pH 6–7, 60–80°C, and inert atmosphere) are critical to minimize by-products such as imine tautomers. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol or methanol) ensures ≥95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, particularly the hydroxycarbamimidoyl (-NH-C(=NH)-OH) and phenylacetamide moieties. Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 265.12 g/mol). FT-IR identifies functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹). X-ray crystallography resolves tautomeric equilibria, if present .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC against S. aureus, E. coli). Anticancer potential is screened using MTT assays (IC₅₀ values in HeLa or MCF-7 cells). Enzyme inhibition studies (e.g., COX-2 or HDAC) employ fluorometric or colorimetric kits. Ensure solubility in DMSO (<1% v/v) and include controls (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound impact its reactivity and biological interactions?

- Methodological Answer : The hydroxycarbamimidoyl group exhibits tautomerism between imine (C=NH) and amine (C-NH₂) forms. ¹H NMR (DMSO-d₆, 25°C) can quantify ratios (e.g., 1:1 in neutral conditions). Computational studies (DFT, Gaussian) predict energetically favorable tautomers. Tautomeric states influence hydrogen bonding with biological targets (e.g., enzyme active sites) and must be controlled via pH adjustments during assays .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Competing reactions like over-alkylation or oxidation are minimized by:

- Using protecting groups (e.g., Boc for amines) during intermediate steps.

- Optimizing stoichiometry (e.g., 1.2 eq. of carbamimidoyl chloride to prevent dimerization).

- Employing scavengers (e.g., molecular sieves for water-sensitive steps).

Reaction monitoring via TLC (hexane:ethyl acetate 3:1) ensures timely quenching .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or DNA gyrase. QSAR models identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Validate predictions with synthesized analogs and bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.